Product packaging for Methyl glyoxylate(Cat. No.:CAS No. 922-68-9)

Methyl glyoxylate

Cat. No.: B029699
CAS No.: 922-68-9
M. Wt: 88.06 g/mol
InChI Key: KFKXSMSQHIOMSO-UHFFFAOYSA-N
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Description

Methyl glyoxylate is a highly reactive alpha-ketoaldehyde ester that serves as a critical biochemical probe and metabolic intermediate in advanced research. Its primary research value lies in its role as a key intermediate in the methylglyoxal detoxification pathway, specifically as a substrate for the glyoxalase system, enabling studies into cellular detoxification mechanisms and metabolic flux. Researchers utilize this compound to investigate advanced glycation endproduct (AGE) formation, as it readily reacts with amino groups on proteins and nucleotides, mimicking pathophysiological conditions associated with diabetes, aging, and oxidative stress. Its mechanism of action involves electrophilic attack, leading to the modification of arginine and lysine residues, thereby altering protein structure and function. This compound is indispensable in enzymology studies for characterizing lactoylglutathione lyase (GloI) and hydroxyacylglutathione hydrolase (GloII) activity. Furthermore, it is employed in organic synthesis as a versatile C3 building block for the preparation of complex molecules, including heterocycles and chiral synthons. Our high-purity this compound is specifically designed to provide reliable, reproducible results in these sophisticated research applications, supporting investigations into metabolic disorders, age-related diseases, and bioorganic chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H4O3 B029699 Methyl glyoxylate CAS No. 922-68-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-oxoacetate
Source PubChem
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InChI

InChI=1S/C3H4O3/c1-6-3(5)2-4/h2H,1H3
Source PubChem
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InChI Key

KFKXSMSQHIOMSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

70205-93-5
Record name Acetic acid, 2-oxo-, methyl ester, homopolymer
Source CAS Common Chemistry
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DSSTOX Substance ID

DTXSID1052614
Record name Methyl oxoacetate
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Molecular Weight

88.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

922-68-9
Record name Methyl glyoxylate
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Record name Acetic acid, 2-oxo-, methyl ester
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Record name Acetic acid, 2-oxo-, methyl ester
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Record name Methyl oxoacetate
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Record name Methyl oxoacetate
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Record name Methyl glyoxylate
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Ii. Synthetic Methodologies for Methyl Glyoxylate and Its Derivatives

Classical and Conventional Synthesis Routes

Methyl glycolate (B3277807), a byproduct of the coal-to-ethylene glycol industry, serves as a promising and readily available raw material for the production of methyl glyoxylate (B1226380). ecnu.edu.cnmdpi.com The selective oxidation of methyl glycolate is an ideal non-petrochemical route for this synthesis. acs.orgacs.org

Chemical oxidation represents a primary method for converting methyl glycolate to methyl glyoxylate. This typically involves gas-phase aerobic oxidation using various metal-containing catalysts. Transition metal oxides such as V₂O₅, MnO₂, and Fe₂O₃ are known for their activity in the partial oxidation of alcohols. acs.org

Recent research has highlighted α-Fe₂O₃ (hematite) as a particularly effective catalyst for the aerobic oxidation of methyl glycolate. acs.orgacs.org A study utilizing an α-Fe₂O₃ catalyst with a hydroxyl-deficient surface demonstrated high efficiency, achieving a methyl glycolate (MG) conversion of 80.2% and a this compound (MGO) selectivity of 91.1% at 220 °C. The catalyst showed stability over a 100-hour test, maintaining an MG conversion of 80–85% and MGO selectivity of 90–92%. acs.orgacs.org The reaction is believed to follow the Mars-van Krevelen mechanism, where the hydroxyl-deficient surface provides reactive lattice oxygen and numerous accessible Fe sites, facilitating the reaction. acs.orgacs.org

Other catalytic systems have also been explored. One patented method describes the use of catalysts with active components such as Gold (Au), Palladium (Pd), or Platinum (Pt) on carriers like TiO₂, SiO₂, or ZrO₂ under mild conditions with oxygen or air. google.com Another approach employed a self-made C-3 catalyst with air as the oxidant at 340 °C, achieving a this compound yield of 92.6%. google.com

Table 1: Performance of Various Catalysts in Chemical Oxidation of Methyl Glycolate

Catalyst Oxidant Temperature (°C) MG Conversion (%) MGO Selectivity (%) MGO Yield (%)
α-Fe₂O₃-N-500 O₂/N₂ 220 80.2 91.1 ~73.1
α-Fe₂O₃-N-500 O₂/N₂ 240 93.1 87.3 ~81.3
C-3 Catalyst Air 340 - - 92.6

Enzymatic methods offer a green and highly selective alternative to chemical oxidation, which can sometimes lead to over-oxidation. mdpi.com The enzymatic oxidation of methyl glycolate to this compound presents advantages such as less pH change during the reaction and easier product isolation compared to the oxidation of glycolic acid. mdpi.com

Oxidation of Methyl Glycolate

Enzymatic Oxidation Strategies
Glycolate Oxidase Catalysis

The primary enzyme employed in this process is glycolate oxidase (GOX), a peroxisomal flavoprotein that catalyzes the oxidation of α-hydroxy acids. researchgate.netnih.gov In this reaction, glycolate oxidase converts methyl glycolate into this compound, with the concomitant production of hydrogen peroxide (H₂O₂). mdpi.comnih.gov

Studies using a crude preparation of glycolate oxidase from Spinacia oleracea (SoGOX) demonstrated the feasibility of this conversion. However, the efficiency of the standalone enzyme can be limited. In one set of experiments, the crude SoGOX enzyme alone only achieved a 21.1% yield of this compound from methyl glycolate after 24 hours of reaction. mdpi.com The reaction is often coupled with catalase to decompose the H₂O₂ byproduct, which can inhibit the glycolate oxidase. mdpi.comresearchgate.net

Fusion Enzyme Systems for Enhanced Efficiency

A highly effective system was constructed by fusing glycolate oxidase (SoGOX), catalase (HpCAT), and hemoglobin (VsHGB). Hemoglobin is included to facilitate the binding and release of oxygen, a key substrate for the oxidase. mdpi.com Eight different fusion enzymes were created by varying the enzyme orientation and the length of the peptide linkers. The fusion protein designated as VsHGB-GSG-SoGOX-GGGGS-HpCAT proved to be the most effective, converting 100 mM of methyl glycolate to this compound with a yield of 67.8% after 4 hours. This represented a 2.9-fold increase in yield compared to using the three enzymes as separate, non-fused proteins, which gave a yield of 23.6%. mdpi.com

Further improvements were achieved through directed evolution of the SoGOX component of the fusion enzyme. By introducing specific mutations (M267T/S362G), the catalytic performance was enhanced. Under optimized conditions, the crude preparation of the mutated fusion enzyme (VsHGB-GSG-SoGOXmut-GGGGS-HpCAT) catalyzed the oxidation of 200 mM methyl glycolate, achieving a high yield of 95.3% in 6 hours. mdpi.com

Table 2: Comparison of Enzymatic Systems for this compound Synthesis

Enzymatic System Substrate Concentration (mM) Reaction Time (h) Yield (%)
Separated Enzymes (SoGOX, HpCAT, VsHGB) 100 4 23.6
Fusion Enzyme (VsHGB-GSG-SoGOX-GGGGS-HpCAT) 100 4 67.8

Methyl phenyl glyoxylate is an important α-keto ester derivative used in the fine chemical industry. acs.orgias.ac.in A clean and efficient synthesis route involves the oxidation of methyl mandelate (B1228975). acs.orgacs.org

This transformation has been successfully achieved using hydrogen peroxide as a clean oxidant in the presence of a novel, reusable nanocatalyst. The catalyst consists of 20% w/w Cs₂.₅H₀.₅PW₁₂O₄₀ (a cesium-substituted dodecatungstophosphoric acid) supported on K-10 clay. acs.orgacs.org Nanoparticles of the heteropolyacid are trapped within the pore network of the acid-treated clay. acs.org

In a typical procedure, the oxidation of methyl mandelate using this catalyst system at 50 °C results in the formation of methyl phenyl glyoxylate with a selectivity of 85%. acs.orgias.ac.inacs.org The workup process is straightforward, and the product can be easily separated from the reusable catalyst. acs.orgacs.org This method avoids the use of more corrosive or toxic oxidizing agents that have been employed in the past, such as N-bromosuccinimide, trichloroisocyanuric acid, or N-bromosaccharin. acs.org The proposed mechanism involves the formation of a carbonium ion intermediate, followed by the rupture of a C-H bond to yield the final product. acs.org

Table 3: Mentioned Compounds

Compound Name
This compound
Methyl glycolate
Ethylene glycol
Dimethyl oxalate (B1200264)
Methyl mandelate
Methyl phenyl glyoxylate
Hydrogen peroxide
Glycolic acid
Glycine (B1666218)
Methanol (B129727)
Benzoylformic acid
Phenylglyoxylic acid
Diethyl oxalate
Phenylacetylene
Trimethylsilyl phenylacetylene
Mandelic acid
Benzaldehyde
Glyoxal (B1671930)
Serine
Fumarate
Malate (B86768)
Acetyl-CoA
Isocitrate
Succinate (B1194679)
Pyruvate (B1213749)
Oxalate
Chloroacetic acid

Oxidation of Methyl Mandelate to Methyl Phenyl Glyoxylate

Nanocatalyst Applications in Oxidation

The selective oxidation of methyl glycolate to this compound has been a focal point of research, with nanocatalysts emerging as a highly effective solution to challenges such as over-oxidation and poor catalyst reusability. google.com Noble metals, particularly gold (Au), palladium (Pd), and platinum (Pt) in nanoparticle form, have demonstrated significant catalytic activity. google.com When supported on carriers like titanium dioxide (TiO₂), silicon dioxide (SiO₂), and zirconium dioxide (ZrO₂), these nanocatalysts facilitate the oxidation of methyl glycolate under mild conditions using oxygen or air as the oxidant. google.com

This approach is considered environmentally friendly due to the use of clean oxidants and the ease of catalyst separation and reuse. google.com Research has shown that the conversion rate of methyl glycolate can be high, with correspondingly high selectivity for this compound. google.com For instance, a catalyst comprising 1% Au and 1% Pd on a TiO₂ support has been utilized in the oxidation of methyl glycolate, demonstrating the potential of bimetallic nanocatalysts. google.com The use of zeolite-encapsulated gold nanoparticles has also been explored in the broader context of alcohol oxidation, indicating a versatile strategy for catalyst design. ecnu.edu.cn

Detailed findings from a patented method highlight the preparation and application of these nanocatalysts. The process involves dissolving the active components (e.g., HAuCl₄ and HPdCl₃), adjusting the pH, and then introducing the support material. The final catalyst is obtained after washing, drying, and calcination. google.com The subsequent catalytic oxidation is typically performed in a batch reactor under controlled temperature and pressure. google.com

Table 1: Performance of Nanocatalysts in Methyl Glycolate Oxidation

Active ComponentsSupportReaction Temperature (°C)Air Pressure (MPa)Reaction Time (h)Methyl Glycolate Conversion Rate (%)This compound Selectivity (%)
Au, Pd, Pt (nano)TiO₂, SiO₂, ZrO₂60-1000.5-22-8HighHigh
Fe-CoNot SpecifiedNot SpecifiedNot SpecifiedNot Specified72.630.0

Data synthesized from patent information describing general conditions and comparative examples. google.com

Heteropolyacid Supported on Clay Catalysis

Heteropolyacids (HPAs) supported on clay materials represent another class of effective catalysts, particularly for the clean oxidation of this compound derivatives. researchgate.net A notable example is the synthesis of methyl phenyl glyoxylate through the oxidation of methyl mandelate. researchgate.net This process utilizes a novel nanocatalyst consisting of cesium-substituted dodecatungstophosphoric acid (Cs₂.₅H₀.₅PW₁₂O₄₀) supported on K-10 montmorillonite (B579905) clay. researchgate.netresearchgate.net

The catalyst, 20% w/w Cs₂.₅H₀.₅PW₁₂O₄₀/K-10, has been found to be highly active and reusable, which aligns with the principles of green chemistry. researchgate.net The oxidation reaction is carried out using hydrogen peroxide as a clean oxidant, achieving a selectivity of 85% for methyl phenyl glyoxylate. researchgate.net The use of clay as a support for HPAs is advantageous due to its high surface area and the ability to create robust, solid acid catalysts that are easily separated from the reaction mixture. researchgate.netiitm.ac.in The efficacy of various catalysts, including K10 clay alone and dodecatungstophosphoric acid on different supports, has been compared, with the cesium-substituted HPA on K10 clay demonstrating superior performance. researchgate.net

Table 2: Catalyst Efficacy in the Synthesis of Methyl Phenyl Glyoxylate

CatalystOxidantSelectivity for Methyl Phenyl Glyoxylate (%)Key Features
20% w/w Cs₂.₅H₀.₅PW₁₂O₄₀/K-10Hydrogen Peroxide85Nanocatalyst, Reusable, Easy workup
K10 clayHydrogen PeroxideLower ActivityBase support material
20% (w/w) DTP/K10Hydrogen PeroxideLower ActivityUnsubstituted HPA on clay

DTP: Dodecatungstophosphoric acid. Data sourced from a study on the clean oxidation of methyl mandelate. researchgate.net

Ozonolysis and Subsequent Reactions

Ozonolysis is a powerful synthetic tool for cleaving unsaturated carbon-carbon bonds to form carbonyl compounds. This method has been successfully applied to the preparation of this compound. google.comwikipedia.org The process typically involves the ozonolysis of a suitable precursor, such as a maleic acid ester, followed by a reduction step. google.com

In a specific example, maleic anhydride (B1165640) is first esterified with methanol to produce dimethyl maleate (B1232345). This intermediate is then subjected to ozonolysis, where ozone is bubbled through a solution of the ester, typically in methanol at low temperatures (e.g., -78 °C). google.comwikipedia.org The ozonolysis product, which is a peroxide-containing intermediate, is then reduced to yield the final product. google.com The reduction can be carried out via catalytic hydrogenation. google.com This process has been shown to produce this compound-methanol hemiacetal in high yields, reaching up to 94% of the theoretical yield. google.com Similarly, the ozonolysis of diethyl maleate in methanol can produce ethyl glyoxylate-methanol hemiacetal with a yield of 97.3%. google.com Ozonolysis of aromatics can also lead to the formation of this compound through muconic acid type intermediates. gatech.edu

Dehydrogenation of Methyl Glycolate

The direct dehydrogenation of methyl glycolate presents a straightforward route to this compound and has been a subject of significant interest. google.comaj7global.com This reaction involves the removal of hydrogen from the methyl glycolate molecule to form a carbonyl group. The process can be achieved through catalytic oxidative dehydrogenation. aj7global.com

While chemical methods exist, enzymatic approaches have also been explored. Glycolate dehydrogenases, for instance, can catalyze the dehydrogenation of glycolate to glyoxylate. mdpi.com However, this enzymatic route often requires the presence of expensive nicotinamide (B372718) coenzymes and an efficient system for their regeneration. mdpi.com In contrast, glycolate oxidase-catalyzed oxidation uses oxygen as an inexpensive oxidant and produces fewer waste products, making it a more suitable alternative for some applications. mdpi.com

Green Chemistry and Sustainable Synthetic Approaches

The principles of green chemistry are increasingly influencing the development of synthetic methodologies for this compound, aiming to reduce environmental impact and improve process efficiency.

Eco-Friendly Oxidation Processes

A key focus in sustainable synthesis is the use of environmentally benign oxidants and conditions. The aerobic oxidation of methyl glycolate is an exemplary eco-friendly route. acs.orgresearchgate.net This process utilizes molecular oxygen from the air as the primary oxidant, which is both abundant and non-polluting. google.comacs.org

One highly effective system employs α-iron(III) oxide (α-Fe₂O₃) as a catalyst. This method achieves high conversion and selectivity under controlled conditions. acs.orgresearchgate.net Research has demonstrated that a hydroxyl-deficient α-Fe₂O₃ surface significantly lowers the reaction's activation energy (88.6 kJ mol⁻¹) and leads to a high specific activity. acs.org At 220 °C, methyl glycolate conversions of 80–85% with 90–92% selectivity to this compound can be achieved and maintained over extended periods. acs.org

Enzymatic oxidation represents another mild and green alternative to traditional chemical methods, which often rely on metal catalysts and can suffer from over-oxidation. mdpi.com The use of enzymes like glycolate oxidase can reduce side reactions and operate under less harsh conditions. mdpi.com

Catalytic Systems for Reduced Environmental Impact

The development of robust, reusable, and easily separable catalysts is a cornerstone of sustainable chemical synthesis. uni-muenster.de For this compound production, catalytic systems are being designed to minimize waste and energy consumption.

The α-Fe₂O₃ catalyst mentioned previously is not only effective but also stable, capable of maintaining its performance for over 100 hours of continuous testing. acs.org This stability reduces the need for frequent catalyst replacement, thereby minimizing waste.

Similarly, nanocatalysts based on noble metals (Au, Pd, Pt) supported on materials like TiO₂ are designed for easy separation from the reaction mixture and can be reused multiple times without significant loss of activity. google.com This reusability greatly reduces production costs and the environmental burden associated with catalyst disposal. google.com The use of heteropolyacids supported on clay also offers the advantage of a reusable solid acid catalyst, simplifying the workup process and eliminating corrosive liquid acid waste. researchgate.net

Advanced Synthetic Strategies and Emerging Techniques

Advanced and emerging synthetic strategies are continually being developed to improve the efficiency, selectivity, and environmental footprint of chemical manufacturing. In the context of this compound and its derivatives, techniques such as photoelectrochemistry and novel palladium-catalyzed reactions represent the forefront of synthetic innovation.

Photoelectrochemistry is a burgeoning field in organic synthesis that combines the principles of photochemistry and electrochemistry to drive chemical reactions. rsc.orgrsc.org This method utilizes semiconductor photoelectrodes which, upon absorbing light energy, generate charge carriers (electrons and holes) that can initiate redox reactions with high precision and under mild conditions. rsc.orgresearchgate.net The synergistic integration of light and electricity can achieve transformations that are difficult to accomplish using either method alone, often avoiding the need for harsh reagents. rsc.orgrsc.org

This strategy is recognized for its potential in the sustainable production of fine chemicals and pharmaceutical intermediates. researchgate.net While photoelectrochemical methods have been applied to a variety of organic syntheses, including C-H functionalization and cross-coupling reactions, their specific application for the direct synthesis of this compound is an area of ongoing research and is not yet extensively documented in scientific literature. The continued development of photoelectrochemical catalysts and reactor technologies holds promise for future applications in the synthesis of key chemical building blocks like this compound. rsc.org

A significant advancement in the synthesis of this compound derivatives involves a novel palladium-catalyzed decarboxylative 1,2-addition of carboxylic acids to glyoxylic acid esters. rptu.de This method provides a direct route to synthesizing mandelic acid derivatives, which are important structural motifs in many biologically active compounds. rptu.de The reaction serves as a more sustainable alternative to classical methods that often rely on preformed organometallic reagents, which can have an unfavorable environmental profile. rptu.deafricaresearchconnects.com

In this process, readily available and easy-to-handle benzoic acids are used as nucleophiles, which react with glyoxylic acid esters (such as ethyl glyoxylate) in the presence of a palladium catalyst. rptu.de The reaction proceeds via a decarboxylative coupling, where carbon dioxide is the only byproduct, significantly reducing waste compared to traditional methods that generate stoichiometric metal salts. rptu.de

Research has demonstrated that this method is effective for a range of substituted benzoic acids, affording the corresponding α-hydroxy acid derivatives in good yields. For instance, the reaction of 2,4-dimethoxybenzoic acid with ethyl glyoxylate at 60°C resulted in a 72% yield of the desired mandelic acid derivative. rptu.de The versatility of this reaction has been shown with various trisubstituted benzoic acids, leading to yields between 73% and 85%. rptu.de Even a heterocyclic carboxylic acid, 2,6-dimethoxynicotinic acid, successfully participated in the addition, yielding the product at 58%. rptu.de This transformation represents a more sustainable and straightforward pathway for the synthesis of important derivatives from glyoxylate esters. rptu.de

Table 1: Palladium-Catalyzed Decarboxylative 1,2-Addition of Various Benzoic Acids to Ethyl Glyoxylate rptu.de

Benzoic Acid Reactant Product Yield (%)
2,4-Dimethoxybenzoic acid Ethyl 2-(2,4-dimethoxyphenyl)-2-hydroxyacetate 72
2,4,6-Trimethoxybenzoic acid Ethyl 2-hydroxy-2-(2,4,6-trimethoxyphenyl)acetate 85
2,3,4-Trimethoxybenzoic acid Ethyl 2-hydroxy-2-(2,3,4-trimethoxyphenyl)acetate 73
2,4,5-Trimethoxybenzoic acid Ethyl 2-hydroxy-2-(2,4,5-trimethoxyphenyl)acetate 78
3-Bromo-2,6-dimethoxybenzoic acid Ethyl 2-(3-bromo-2,6-dimethoxyphenyl)-2-hydroxyacetate 22
2,6-Dimethoxynicotinic acid Ethyl 2-hydroxy-2-(2,6-dimethoxypyridin-3-yl)acetate 58

Iii. Reaction Mechanisms and Reactivity of Methyl Glyoxylate

Mechanistic Investigations of Methyl Glyoxylate (B1226380) Reactions

Methyl glyoxylate oxime serves as a versatile substrate in cycloaddition reactions, capable of undergoing competing pathways to yield structurally diverse heterocyclic products. The reactivity is largely governed by the nature of the dienophile or dipolarophile, reaction conditions, and the presence of catalysts.

The reaction of this compound oxime with cyclopentadiene (B3395910) is a classic example illustrating the competition between aza-Diels-Alder ([4+2] cycloaddition) and 1,3-dipolar ([3+2] cycloaddition) pathways. rsc.orgresearchgate.net The oxime (MGO) can exist in equilibrium with its tautomeric nitrone form. researchgate.net This nitrone is the key intermediate that functions as the 1,3-dipole in the [3+2] cycloaddition. researchgate.netresearchgate.net

Aza-Diels-Alder Reaction ([4+2] Cycloaddition): In this pathway, the C=N bond of the oxime acts as the dienophile, reacting with a conjugated diene like cyclopentadiene. This process, also known as a hetero-Diels-Alder reaction, leads to the formation of six-membered nitrogen-containing heterocycles. researchgate.netresearchgate.net For instance, the reaction with cyclopentadiene yields both endo and exo isomers of (±)-methyl 2-hydroxy-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylates. researchgate.net

1,3-Dipolar Cycloaddition ([3+2] Cycloaddition): This pathway involves the tautomeric nitrone form of this compound oxime reacting with a dipolarophile (an alkene like cyclopentadiene). researchgate.netwikipedia.org The reaction is a concerted, pericyclic process that forms a five-membered isoxazolidine (B1194047) ring. researchgate.netorganic-chemistry.org In the case of cyclopentadiene, this pathway often yields the major product, (±)-methyl (1R,4R,5R)-(2-oxa-3-azabicyclo[3.3.0]oct-7-ene)-4-carboxylate. researchgate.net

Theoretical studies using Density Functional Theory (DFT) have been instrumental in elucidating these competitive mechanisms. rsc.orgresearchgate.netnih.gov Calculations show that the reaction is characterized by the nucleophilic attack of cyclopentadiene on the carbon atom of the nitrone tautomer. The subsequent ring closure determines whether the final product is the [3+2] or [4+2] cycloadduct. rsc.orgresearchgate.net

Reaction PathwayReactant Species (from this compound Oxime)Dienophile/DipolarophileProduct TypeExample Product with Cyclopentadiene
Aza-Diels-Alder Oxime (C=N bond)Cyclopentadiene (diene)Six-membered N-heterocycle (2-azabicyclo[2.2.1]heptene derivative)(±)-methyl 2-hydroxy-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate (endo and exo isomers)
1,3-Dipolar Cycloaddition Nitrone (tautomer)Cyclopentadiene (dipolarophile)Five-membered O,N-heterocycle (isoxazolidine derivative)(±)-methyl (1R,4R,5R)-(2-oxa-3-azabicyclo[3.3.0]oct-7-ene)-4-carboxylate

The outcome and rate of the cycloaddition reactions of this compound oxime can be significantly influenced by the use of Lewis acid catalysts, such as boron trifluoride (BF₃). rsc.orgresearchgate.net Lewis acids play a crucial role by coordinating with the oxime, which alters its electronic properties and reactivity. rsc.orgresearchgate.net

Theoretical studies have shown that the coordination of a Lewis acid like BF₃ to the oxygen atom of this compound oxime not only enhances the electrophilicity of the substrate but also favors the formation of the tautomeric nitrone complex. rsc.orgresearchgate.net This BF₃:nitrone complex becomes the primary reactive species. The increased electrophilicity of this complex significantly accelerates the rate of the cycloaddition reaction by lowering the activation energy. researchgate.net

The catalysis has a profound effect on the product distribution. In the reaction with cyclopentadiene, the presence of various Lewis and Brønsted acids has been studied. researchgate.net DFT calculations indicate that the Lewis acid-catalyzed pathway proceeds via a nucleophilic attack of the diene on the carbon atom of the BF₃:nitrone complex. rsc.orgresearchgate.net The subsequent ring closure leads to the formation of either the formal [3+2] or [4+2] cycloadducts through stereoisomeric transition states that possess similar electronic structures. rsc.org The catalyst effectively lowers the energy barrier for both pathways but can selectively favor one, allowing for control over the reaction's regioselectivity and stereoselectivity. researchgate.netresearchgate.net

CatalystRoleEffect on ReactivityEffect on Product Formation
BF₃ (Boron trifluoride) Lewis AcidCoordinates to the oxime's oxygen atom, increasing electrophilicity.Stabilizes the nitrone tautomer, making it the primary reactive species. Lowers the activation energy, accelerating the reaction rate. Influences the ratio of [3+2] to [4+2] cycloadducts.
Brønsted Acids Acid CatalystProtonates the oxime, increasing its reactivity.Can also influence the competition between Diels-Alder and 1,3-dipolar cycloaddition pathways.

While this compound itself is a product of oxidation, it also undergoes further oxidation, particularly in the atmosphere, where it contributes to the formation of secondary organic aerosols (SOA). The atmospheric chemistry is complex, involving photolysis and reactions with key oxidants like the hydroxyl radical (•OH). The mechanisms described here are based on studies of the structurally similar and atmospherically critical compound, methylglyoxal (B44143), which serves as a proxy for understanding the atmospheric fate of this compound.

The primary daytime oxidant in the troposphere is the hydroxyl radical (•OH). The reaction between methylglyoxal and •OH is a significant atmospheric removal process. rsc.orgnih.gov Theoretical and experimental studies indicate that this reaction proceeds via hydrogen abstraction by the •OH radical. nih.govyork.ac.uk

In the aqueous phase of clouds, fogs, and aerosols, the oxidation mechanism is particularly important for SOA formation. nih.govkaust.edu.sa Methylglyoxal first undergoes hydration to form its diol and tetrol structures. The •OH radical then initiates oxidation, primarily through H-atom abstraction from these hydrated forms. researchgate.net This is followed by the addition of molecular oxygen (O₂) to form peroxy radicals. These radicals can then undergo further reactions, leading to a cascade of oxidation products. nih.govresearchgate.net

The aqueous-phase oxidation of methylglyoxal by •OH radicals leads to the formation of several key small-molecule organic acids. nih.govkaust.edu.sa These products are significant components of atmospheric aerosols.

The major first-generation product is pyruvic acid. nih.govresearchgate.net This is formed through a pathway involving H-atom abstraction, O₂ addition, and subsequent radical reactions. Pyruvic acid can then undergo further oxidation to yield smaller, more stable carboxylic acids. researchgate.net

Key final oxidation products include:

Acetic Acid: Formed substantially from the subsequent oxidation of pyruvic acid. nih.govresearchgate.net

Oxalic Acid: A ubiquitous component of atmospheric aerosols, formed from intermediates such as glyoxylic and mesoxalic acids, which are products of various oxidation pathways. researchgate.netresearchgate.net

Formic Acid: Also identified as a significant product from the photodegradation of methylglyoxal. nih.govnih.gov

In addition to these small acids, the radical-radical reactions occurring in the aqueous phase can lead to the formation of higher-molecular-weight species and oligomers, which are crucial contributors to the mass of secondary organic aerosols. researchgate.netcolorado.eduresearchgate.net

Oxidation ProductFormation PathwayAtmospheric Significance
Pyruvic Acid Major first-generation product from the •OH radical reaction with methylglyoxal. nih.govresearchgate.netKey intermediate in atmospheric oxidation cascades.
Acetic Acid Formed from the subsequent oxidation of pyruvic acid. nih.govresearchgate.netContributes to atmospheric acidity.
Oxalic Acid Formed from intermediates like glyoxylic and mesoxalic acids. researchgate.netA major component of secondary organic aerosol (SOA).
Formic Acid Formed via photolysis and •OH radical pathways. nih.govnih.govContributes to atmospheric acidity.
Oligomers Formed via radical-radical reactions in the aqueous phase. researchgate.netresearchgate.netSignificant contributors to SOA mass and growth.

Morita-Baylis Hillman Reaction with Methyl Phenyl Glyoxylate

The Morita-Baylis Hillman (MBH) reaction is a significant carbon-carbon bond-forming reaction that couples an activated alkene with an electrophile, such as an α-keto ester like methyl phenyl glyoxylate. btu.edu.trwikipedia.org This reaction is valued for its ability to create densely functionalized molecules under mild conditions and with high atom economy. wikipedia.orgrsc.org The organocatalytic variant of the MBH reaction, particularly with challenging substrates like α-keto esters, has been a subject of focused research. btu.edu.tr

The development of effective organocatalytic systems is crucial for the successful execution of the MBH reaction involving α-keto esters. One such system has been developed for the reaction between methyl phenyl glyoxylate and methyl vinyl ketone. btu.edu.tr This system employs a tertiary amine as the primary catalyst and an N-Boc-protected amino acid as a co-catalyst or proton transfer mediator. btu.edu.tr

Specifically, the combination of 4-dimethylaminopyridine (B28879) (DMAP) as the tertiary amine catalyst and N-Boc-L-pipecolinic acid as a proton transfer mediator has proven effective. btu.edu.tr This catalytic system, utilized in a polar aprotic solvent like N,N-dimethylformamide (DMF), yielded the desired MBH adduct in a 66% yield after 48 hours. btu.edu.tr The use of amino acid derivatives as co-catalysts is a common strategy in asymmetric MBH reactions. btu.edu.tr

Organocatalytic System for the MBH Reaction of Methyl Phenyl Glyoxylate
ComponentRoleSpecific CompoundSolvent
ElectrophileSubstrateMethyl Phenyl GlyoxylateN,N-dimethylformamide (DMF)
Activated AlkeneSubstrateMethyl vinyl ketone
CatalystNucleophilic Trigger4-dimethylaminopyridine (DMAP)
Co-catalystProton Transfer MediatorN-Boc-L-pipecolinic acid

The generally accepted mechanism for the Morita-Baylis-Hillman reaction consists of three primary steps. nrochemistry.com This mechanism, initiated by a nucleophilic catalyst, involves a sequence of Michael addition, aldol (B89426) reaction, and an elimination step. nrochemistry.commdpi.com

Michael Addition : The reaction begins with the conjugate (Michael) addition of the nucleophilic catalyst, such as a tertiary amine, to the activated alkene (e.g., methyl vinyl ketone). nrochemistry.commdpi.com This forms a zwitterionic enolate intermediate. nrochemistry.com

Aldol Addition : The generated enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the methyl phenyl glyoxylate in an aldol-type addition. nrochemistry.com This step forms a second zwitterionic intermediate.

Proton Transfer and Elimination : A proton transfer, often facilitated by a co-catalyst or the solvent, neutralizes the intermediate. btu.edu.tr The final step is the elimination of the catalyst, which regenerates it for the next catalytic cycle and forms the final α-methylene-β-hydroxycarbonyl product. nrochemistry.commdpi.com

In the specific case of the reaction organocatalyzed by DMAP and N-Boc-L-pipecolinic acid, a detailed mechanism has been proposed that highlights the crucial role of the amino acid co-catalyst. btu.edu.tr It is suggested that the acid functional group of N-Boc-L-pipecolinic acid acts as a mediator for the proton transfer step, facilitating the crucial hydrogen transfer between intermediates. btu.edu.tr This mediation is believed to occur within a transition state that involves the co-catalyst. btu.edu.tr

Reactivity Descriptors and Computational Studies

Computational chemistry provides powerful tools for understanding the intricacies of reaction mechanisms and predicting chemical reactivity. coe.eduumn.edu For this compound and related compounds, methods based on Density Functional Theory (DFT) offer deep insights into their behavior in reactions like the MBH.

Density Functional Theory (DFT) has become an invaluable tool for the semiquantitative study of organic reactivity and the elucidation of complex reaction mechanisms. coe.edumdpi.comsemanticscholar.org By applying DFT calculations, researchers can investigate the energetics of a chemical reaction, map out reaction coordinate diagrams, and visualize the three-dimensional structures of transition states. coe.edu

The application of DFT allows for the interrogation of reaction pathways, such as distinguishing between stepwise and concerted mechanisms. umn.edumdpi.com For instance, DFT calculations can determine the activation barriers for different proposed routes, with the pathway having the lower energy barrier being the more likely mechanism. mdpi.com This approach has been used to study various organic reactions, providing a deeper understanding that complements experimental findings. umn.edu Hybrid DFT functionals, such as B3LYP and M06-2X, are commonly employed to provide accurate energy calculations for organic reactions. semanticscholar.orgmdpi.com

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between specific orbitals of the reacting molecules. youtube.comwikipedia.org It posits that the most significant interactions occur between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.orglibretexts.org

HOMO (Highest Occupied Molecular Orbital) : This is the highest-energy orbital that contains electrons. youtube.com A molecule's HOMO is associated with its nucleophilic or electron-donating character. libretexts.orgyoutube.com

LUMO (Lowest Unoccupied Molecular Orbital) : This is the lowest-energy orbital that is devoid of electrons. youtube.com The LUMO determines the electrophilic or electron-accepting properties of a molecule. libretexts.orgyoutube.com

In the context of the Morita-Baylis-Hillman reaction, FMO theory helps explain the interaction between the nucleophilic enolate intermediate and the electrophilic this compound. The reactivity is governed by the overlap between the HOMO of the enolate and the LUMO of the this compound. The energy difference between these frontier orbitals influences the reaction rate; a smaller HOMO-LUMO gap generally corresponds to a more facile reaction.

Key Concepts of Frontier Molecular Orbital (FMO) Theory
OrbitalDescriptionRole in Reactivity
HOMOHighest energy molecular orbital containing electrons.Determines nucleophilicity/basicity; acts as the electron donor. youtube.com
LUMOLowest energy molecular orbital without electrons.Determines electrophilicity/acidity; acts as the electron acceptor. youtube.com

Conceptual DFT provides a framework for quantifying chemical reactivity through a set of descriptors derived from the variation of energy with respect to the number of electrons. semanticscholar.orgnih.gov These indices have become powerful tools for analyzing and predicting the outcomes of chemical reactions. mdpi.comnih.gov

Key global reactivity indices include:

Electronic Chemical Potential (μ) : This index measures the tendency of electrons to escape from a system. mdpi.comsemanticscholar.org It is related to the negative of electronegativity. nih.gov

Hardness (η) : Hardness is a measure of the resistance to a change in electron distribution. nih.gov

Electrophilicity Index (ω) : This index quantifies the electron-accepting capability of a molecule. mdpi.comsemanticscholar.org Strong electrophiles are characterized by high ω values. mdpi.com

Nucleophilicity Index (N) : This index measures the electron-donating ability of a species. mdpi.com

In addition to these global indices, local reactivity descriptors like Parr functions (Pk+ and Pk-) and Fukui functions (f+ and f-) are used to identify the most reactive sites within a molecule for nucleophilic and electrophilic attacks, respectively. mdpi.comnih.gov By calculating these indices for reactants like this compound and an activated alkene, one can predict their relative reactivity and the regioselectivity of the reaction. nih.gov

Selected Reactivity Indices from Conceptual DFT
IndexSymbolDescription
Electronic Chemical PotentialμMeasures the escaping tendency of electrons. mdpi.com
HardnessηRepresents resistance to charge transfer. nih.gov
ElectrophilicityωQuantifies the ability of a species to accept electrons. mdpi.com
NucleophilicityNQuantifies the ability of a species to donate electrons. mdpi.com
Parr FunctionsPk+ / Pk-Local descriptors that indicate sites for electrophilic and nucleophilic attack. mdpi.com

Iv. Applications of Methyl Glyoxylate in Organic Synthesis

Building Block in Complex Molecule Synthesis

The dual reactivity of methyl glyoxylate (B1226380) makes it an important intermediate in the production of fine chemicals and specialty materials across several industries. Its ability to undergo reactions at both the carbonyl and ester sites facilitates the construction of intricate molecular architectures.

Methyl glyoxylate and its derivatives serve as crucial starting materials or intermediates in the synthesis of various active pharmaceutical ingredients (APIs). The glyoxylate ester moiety is a key component in building chiral molecules and heterocyclic systems that form the core of many therapeutic agents.

Detailed research findings have highlighted its role in the synthesis of several key pharmaceutical intermediates:

(R)-pantolactone : Glyoxylate esters are used as starting materials in the industrial synthesis of (R)-pantolactone. core.ac.uk This compound is a vital chiral intermediate for the production of D-pantothenate (Vitamin B5). core.ac.uk

Antiviral Drug Intermediates : L-menthyl glyoxylate monohydrate, a derivative of glyoxylic acid, is a key intermediate in the manufacture of the antiretroviral drugs lamivudine (B182088) and emtricitabine, which are used in the treatment of HIV. wikipedia.orgmdpi.com

Mitomycin C Intermediates : Ethyl glyoxylate, a closely related compound, has been used to synthesize advanced aziridinyl pyrrolidine (B122466) intermediates en route to the mitomycin natural products, a family of antitumor agents. ualberta.ca The principles of these synthetic routes are applicable to this compound as well.

Table 1: Examples of Pharmaceutical Intermediates from Glyoxylate Esters

Intermediate Derived Pharmaceutical Therapeutic Class
(R)-pantolactone D-pantothenate (Vitamin B5) Vitamin
L-menthyl glyoxylate Lamivudine, Emtricitabine Antiviral (HIV)
Aziridinyl pyrrolidines Mitomycin C Antitumor

In the agrochemical sector, this compound is a precursor for a range of active ingredients, including herbicides and fungicides. The hydrolysis of this compound to glyoxylic acid is a common step, with the resulting acid being widely used in the preparation of these agricultural chemicals. mdpi.comwikipedia.orggoogle.com

Key examples of its application include:

Fungicides : The compound 2-(2-methyl phenoxy)-methylene phenyl this compound is a critical intermediate in the synthesis of Kresoxim-methyl. google.com Kresoxim-methyl is a broad-spectrum strobilurin fungicide used to control diseases like powdery mildew and scab on fruits and vegetables. google.com

Herbicides : this compound can serve as a precursor to glycine (B1666218). google.com Glycine, in turn, is a primary raw material in the industrial synthesis of glyphosate, one of the most widely used broad-spectrum herbicides for weed control. wikipedia.orggoogle.com

This compound, primarily through its hydrolysis product glyoxylic acid, is a key component in the synthesis of important aroma chemicals. Its most notable application is in the production of vanillin (B372448), a globally significant flavor and fragrance compound.

The industrial synthesis of vanillin from guaiacol (B22219) and glyoxylic acid is a well-established and competitive process. google.comorientjchem.org The reaction proceeds through several key steps:

Condensation : Guaiacol is reacted with glyoxylic acid in a weakly alkaline medium. This condensation reaction forms vanillylmandelic acid. acs.org

Oxidation : The resulting vanillylmandelic acid is then oxidized in the presence of a catalyst. acs.org

Decarboxylation : Finally, the intermediate is acidified to induce decarboxylation, yielding crude vanillin. orientjchem.orgacs.org

This process is highly efficient because the glyoxyl radical adds to the aromatic ring of guaiacol almost exclusively at the para-position relative to the hydroxyl group, which simplifies purification procedures. orientjchem.org The resulting synthetic vanillin is widely used in the food, beverage, and perfume industries. google.com

Polymer Chemistry and Material Science

This compound is a valuable monomer in the field of polymer chemistry, particularly for the creation of functional and stimuli-responsive polymers. Its ability to polymerize through its carbonyl group leads to the formation of polyacetals with unique properties.

This compound can be polymerized to produce poly(this compound), a member of the polyglyoxylate family. monash.edu These polymers are characterized by a polyacetal backbone, which makes them susceptible to degradation under certain conditions.

Polyglyoxylates are notable for being a class of "self-immolative polymers." monash.eduecnu.edu.cn This means the polymer chain is stable when a stabilizing "end-cap" is present at its terminus. However, upon cleavage of this end-cap by a specific trigger (such as UV light or a chemical reagent), the entire polymer backbone rapidly depolymerizes back to its constituent monomers. monash.edu This property makes poly(this compound) and related polymers highly attractive for applications requiring controlled degradation, such as drug delivery systems, temporary coatings, and sensors. core.ac.ukacs.org Research has demonstrated that the polymerization approach is applicable to various glyoxylate monomers, including methyl, ethyl, and n-butyl glyoxylate, allowing for the creation of polymers with tunable properties. monash.edu

To synthesize poly(this compound) with well-defined molecular weights and low dispersity, controlled polymerization techniques are employed. mdpi.com Anionic polymerization is a particularly effective method for glyoxylate esters. core.ac.ukacs.org

The process generally involves these key steps:

Initiation : The polymerization is initiated by a strong nucleophile, such as an alkyllithium reagent (e.g., n-BuLi) or an alkoxide. core.ac.ukacs.org The initiator attacks the electrophilic carbon of the aldehyde group in the this compound monomer, creating an anionic propagating species. wikipedia.org

Propagation : The resulting anion rapidly adds to subsequent monomer molecules in a chain-growth fashion, extending the polyacetal chain. wikipedia.org The reaction is typically conducted at low temperatures (e.g., -20 °C to -78 °C) to suppress side reactions and depolymerization. core.ac.uk

Termination/End-capping : Due to the "living" nature of anionic polymerization, the polymer chains remain active until they are intentionally terminated or "capped." wikipedia.org An electrophilic agent, such as benzyl (B1604629) chloroformate, is often added to quench the reaction and install a stable end-cap on the polymer chain, preventing premature degradation. core.ac.uk

This controlled approach allows for the synthesis of well-defined poly(this compound) and block copolymers containing polyglyoxylate segments, enabling precise control over the material's final properties and degradation behavior. core.ac.ukacs.org

Self-Immolative Polymers and Their Properties

This compound serves as a key monomer in the development of polyglyoxylates, a versatile class of self-immolative polymers (SIPs). acs.org These materials are designed to degrade in a rapid, end-to-end depolymerization cascade following the cleavage of a stabilizing end-cap from the polymer terminus. acs.orgresearchgate.netnih.govuwo.ca This controlled disassembly makes them highly valuable for applications ranging from sensors to controlled release systems. acs.orgresearchgate.net

A significant advantage of polyglyoxylates is their degradation into non-toxic products. acs.orgnih.gov This contrasts with many other SIPs that can release potentially harmful substances like quinone methides or phthalaldehydes. acs.orgnih.gov For instance, the depolymerization of poly(ethyl glyoxylate) yields ethanol (B145695) and glyoxylic acid hydrate, a metabolic intermediate. acs.orgacs.orgnih.gov

The properties of these smart polymers can be precisely tuned. By incorporating different glyoxylate monomers—such as this compound, n-butyl glyoxylate, or benzyl glyoxylate—researchers can alter the physical characteristics of the resulting polymer. acs.orgnih.gov Furthermore, random copolymers of these monomers with ethyl glyoxylate can be synthesized to achieve specific properties. acs.orgnih.gov The polymerization is typically followed by the installation of a trigger-responsive end-cap. A common example is the use of a 6-nitroveratryl carbonate group, which can be cleaved by UV light to initiate the depolymerization cascade. acs.orgresearchgate.netacs.org

The versatility of this system extends to the creation of amphiphilic self-immolative block copolymers. These advanced materials can self-assemble into micelles in aqueous solutions. acs.orgresearchgate.netnih.gov Upon exposure to a specific trigger, such as UV irradiation, the polyglyoxylate block rapidly depolymerizes, leading to the disassembly of the micellar structure. acs.orgresearchgate.netnih.gov

MonomerPolymer TypeTrigger ExampleKey Properties & Applications
This compoundPolyglyoxylate Homopolymer or CopolymerUV Light, pH changes, Reducing agentsTunable properties, non-toxic degradation products, used in controlled release systems. acs.orgnih.govnih.gov
Ethyl GlyoxylatePolyglyoxylate Homopolymer or CopolymerUV Light (cleavage of 6-nitroveratryl carbonate end-cap)Forms the basis for many polyglyoxylate SIPs; degrades into ethanol and glyoxylic acid hydrate. acs.orgacs.orgnih.gov
n-Butyl GlyoxylatePolyglyoxylate Homopolymer or CopolymerVarious stimuli-responsive end-capsAllows for modification of polymer's physical properties, such as hydrophobicity. acs.orgnih.gov
Benzyl GlyoxylatePolyglyoxylate Homopolymer or CopolymerVarious stimuli-responsive end-capsIntroduces aromatic groups, enabling different polymer characteristics and interactions. acs.orgnih.gov

Role in Cascade Catalysis and Biocatalysis

This compound is a significant product in the field of biocatalysis, particularly through the use of enzymatic cascade reactions. These processes are valued as milder and more environmentally friendly ("greener") alternatives to traditional chemical oxidation, which often rely on metal catalysts and risk over-oxidation side reactions. mdpi.com

A notable application is the efficient synthesis of this compound from methyl glycolate (B3277807), a by-product of the coal-to-glycol industry. mdpi.com This biotransformation is achieved using a multi-enzyme cascade system. One such system employs three distinct enzymes in a coordinated reaction:

Glycolate Oxidase : This enzyme catalyzes the initial oxidation of methyl glycolate to this compound. This step consumes oxygen and produces hydrogen peroxide (H₂O₂) as a by-product. mdpi.com

Catalase : As the accumulation of hydrogen peroxide can be harmful to the enzymes and lead to unwanted side reactions, catalase is introduced into the cascade. Its role is to efficiently decompose H₂O₂ into water and oxygen. mdpi.com

Research has focused on optimizing this cascade by creating fusion enzymes, where the different enzymes are physically linked. This approach enhances efficiency by co-localizing the catalytic activities. In one study, a fusion enzyme construct (VsHGB-GSG-SoGOXmut-GGGGS-HpCAT) was developed and used as a crude biocatalyst. mdpi.com This system demonstrated high efficiency, achieving a 95.3% yield in the conversion of 200 mM methyl glycolate to this compound within 6 hours under optimized conditions. mdpi.com The use of a crude enzyme preparation simplifies the process and makes it more economical for potential large-scale applications. mdpi.com

Enzyme ComponentSource Organism (Example)Function in the CascadeResult
Glycolate Oxidase (SoGOX)Spinacia oleraceaOxidizes methyl glycolate to this compound. mdpi.comEfficient and selective production of this compound with a yield of up to 95.3%. mdpi.com
Catalase (HpCAT)Helicobacter pyloriDecomposes the harmful by-product hydrogen peroxide (H₂O₂) into water and oxygen. mdpi.com
Hemoglobin (VsHGB)Vitreoscilla stercorariaFacilitates oxygen supply for the oxidation reaction. mdpi.com

V. Biological and Metabolic Relevance of Glyoxylate General, Not Methyl Glyoxylate Specific

Glyoxylate (B1226380) Cycle in Organisms

The glyoxylate cycle is a metabolic pathway that serves as a variation of the tricarboxylic acid (TCA) cycle. wikipedia.org It is a critical anabolic pathway for many bacteria, protists, fungi, and plants, enabling them to synthesize carbohydrates from fatty acids or other two-carbon compounds like acetate (B1210297). wikipedia.orgnih.gov This capability is particularly vital for organisms when simple sugars are not available as a carbon source. wikipedia.org In plants, this cycle is crucial during seed germination, allowing the stored lipids to be converted into carbohydrates to fuel the growth of the seedling. nih.govslideshare.net The cycle primarily occurs in specialized peroxisomes known as glyoxysomes. slideshare.netyoutube.com While generally considered absent in animals, the discovery of key enzymes of the cycle in some animal tissues has sparked further research. wikipedia.org

A primary function of the glyoxylate cycle is its anaplerotic role, which means it replenishes intermediates of other metabolic pathways, most notably the TCA cycle. nih.govyoutube.comnih.gov By allowing organisms to utilize two-carbon compounds like acetate or ethanol (B145695) as their sole carbon source, the glyoxylate cycle facilitates the net production of four-carbon compounds. nih.govnih.gov This process bypasses the two decarboxylation steps of the TCA cycle, thereby conserving carbon atoms that would otherwise be lost as carbon dioxide. wikipedia.orgnih.gov This carbon conservation is essential for the biosynthesis of macromolecules, including glucose, from these simple carbon sources. wikipedia.orgproteopedia.org The succinate (B1194679) produced during the cycle can be used to form essential cellular building blocks. researchgate.netbritannica.com

The glyoxylate cycle is intricately linked with the TCA cycle, sharing several enzymes and intermediates. nih.govslideshare.net Five of the eight enzymes of the TCA cycle also participate in the glyoxylate cycle: citrate (B86180) synthase, aconitase, succinate dehydrogenase, fumarase, and malate (B86768) dehydrogenase. wikipedia.orgproteopedia.org The key distinction lies in the bypassing of the two oxidative decarboxylation steps of the TCA cycle through the action of two unique enzymes: isocitrate lyase and malate synthase. wikipedia.orgslideshare.net This bypass allows for the net conversion of acetyl-CoA to metabolic intermediates required for biosynthesis, a feat not possible through the TCA cycle alone, where acetate carbon is completely oxidized to CO2. nih.gov

Furthermore, the glyoxylate cycle interacts with the methylcitrate cycle, particularly in organisms that metabolize odd-chain fatty acids. wikipedia.orgfrontiersin.org The methylcitrate cycle is responsible for the breakdown of propionyl-CoA, a product of odd-chain fatty acid oxidation. wikipedia.org Both cycles share substrates and enzymes, and the succinate produced in the methylcitrate cycle can be utilized in the TCA cycle. wikipedia.org In some fungi and bacteria, these two cycles work synergistically to regulate carbon source utilization and are crucial for their growth and, in some cases, pathogenicity. nih.govresearchgate.netresearchgate.net Isocitrate lyase, a key enzyme of the glyoxylate cycle, can also function as a methylisocitrate lyase in the methylcitrate cycle in certain bacteria. frontiersin.orgwikipedia.org

Glyoxylate itself is a highly reactive aldehyde and a central metabolite in various pathways. nih.govfrontiersin.org In organisms possessing the glyoxylate cycle, it is a key intermediate derived from the cleavage of isocitrate. wikipedia.org In higher organisms, including humans, glyoxylate is primarily formed from the oxidation of glycolate (B3277807) in peroxisomes. nih.gov It can also be generated during the catabolism of glycine (B1666218) and hydroxyproline. reactome.org

Due to its reactivity, the intracellular concentration of glyoxylate is tightly regulated. frontiersin.org In humans, glyoxylate is primarily metabolized in the liver, where it can be converted to glycine by the enzyme alanine-glyoxylate aminotransferase, oxidized to oxalate (B1200264) by lactate (B86563) dehydrogenase, or reduced to glycolate by glyoxylate reductase. nih.gov The detoxification of glyoxylate is a critical function, as its accumulation can be toxic. pnas.org

Enzymatic Transformations and Associated Enzymes

The metabolic fate of glyoxylate is determined by the action of several key enzymes. These enzymes are central to the functioning of the glyoxylate cycle and other related metabolic pathways.

Glycolate oxidase is a peroxisomal enzyme that plays a crucial role in photorespiration in plants and the production of glyoxylate in various organisms. nih.govoup.com This FMN-containing enzyme catalyzes the oxidation of glycolate to glyoxylate, with the concurrent reduction of oxygen to hydrogen peroxide. nih.govuniprot.org In plants, this reaction is a key step in the photorespiratory pathway, which recycles 2-phosphoglycolate, a toxic byproduct of the oxygenase activity of RuBisCO. oup.comoup.com

The glyoxylate produced by glycolate oxidase can then be further metabolized. In plants, it is primarily transaminated to form glycine. nih.gov The activity of glycolate oxidase is essential for preventing the accumulation of toxic levels of glycolate. nih.gov

Malate synthase and isocitrate lyase are the two signature enzymes of the glyoxylate cycle, enabling the bypass of the decarboxylation steps of the TCA cycle. frontiersin.orgnih.gov

Isocitrate lyase (ICL) catalyzes the cleavage of isocitrate into succinate and glyoxylate. wikipedia.orgebi.ac.uk This reaction is a critical control point, diverting isocitrate away from the TCA cycle and into the glyoxylate cycle. wikipedia.org By doing so, it facilitates the net assimilation of carbon from two-carbon compounds. wikipedia.org In some bacteria, such as Mycobacterium tuberculosis, isocitrate lyase also exhibits methylisocitrate lyase activity, playing a dual role in both the glyoxylate and methylcitrate cycles. frontiersin.orgwikipedia.org

Malate synthase (MS) catalyzes the condensation of glyoxylate with acetyl-CoA to form malate. ebi.ac.ukwikipedia.orgproteopedia.org This reaction effectively incorporates the two-carbon unit from acetyl-CoA into a four-carbon dicarboxylic acid. ebi.ac.uk The malate produced can then be oxidized to oxaloacetate, which can either re-enter the cycle or be used for gluconeogenesis. nih.gov Malate synthase, along with isocitrate lyase, is essential for the survival of many microorganisms on two-carbon sources and plays a role in the pathogenicity of some bacteria by enabling them to utilize fatty acids as a carbon source within a host. pnas.orgwikipedia.org

The coordinated action of these two enzymes allows organisms to thrive on simple carbon sources, highlighting the metabolic adaptability conferred by the glyoxylate cycle.

Alanine-Glyoxylate Aminotransferase (AGT) Pathway

A primary route for glyoxylate detoxification in humans occurs in the peroxisomes of hepatocytes, mediated by the enzyme Alanine-Glyoxylate Aminotransferase (AGT). nih.govuniprot.org AGT, encoded by the AGXT gene, is a pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzyme that catalyzes the transamination of glyoxylate. nih.govwikipedia.org In this reaction, L-alanine serves as the amino group donor, converting glyoxylate into the harmless amino acid glycine, while L-alanine itself is converted to pyruvate (B1213749). uniprot.orgacs.org This pathway is considered physiologically irreversible, underscoring its critical role as a detoxification mechanism. acs.org The high concentration of AGT within the peroxisome makes this organelle a crucial site for shielding the rest of the cell from glyoxylate accumulation and the subsequent risk of oxalate overproduction. nih.gov

A deficiency in AGT activity, resulting from mutations in the AGXT gene, leads to a rare but severe inborn error of metabolism known as Primary Hyperoxaluria Type 1 (PH1). nih.govresearchgate.net In the absence of functional AGT, glyoxylate accumulates in the peroxisome and is subsequently converted to oxalate by oxidases and dehydrogenases like lactate dehydrogenase (LDH). nih.gov The resulting overproduction of oxalate leads to its precipitation as calcium oxalate, causing recurrent kidney stones, nephrocalcinosis, and progressive renal failure. researchgate.net

Key Components of the AGT PathwayFunction
Enzyme Alanine-Glyoxylate Aminotransferase (AGT)
Substrates Glyoxylate, L-alanine
Products Glycine, Pyruvate
Cofactor Pyridoxal 5'-phosphate (PLP) nih.gov
Subcellular Location Peroxisome (primarily in hepatocytes) nih.gov
Associated Disease Primary Hyperoxaluria Type 1 (PH1) researchgate.net

Glyoxylate Reductase (GR) Activity

Another essential pathway for glyoxylate detoxification involves the enzyme Glyoxylate Reductase (GR), also known as Glyoxylate Reductase/Hydroxypyruvate Reductase (GRHPR). researchgate.netwikipedia.org This enzyme belongs to the D-2-hydroxy-acid dehydrogenase superfamily and plays a dual role in metabolism. mdpi.com Its primary function in this context is to catalyze the NADPH-dependent reduction of glyoxylate to glycolate. wikipedia.orgmdpi.com This conversion prevents the highly reactive glyoxylate from being oxidized to oxalate. mdpi.com

GRHPR is widely distributed across various tissues and is found in multiple subcellular compartments, including the cytosol and mitochondria. researchgate.netnih.govnih.gov This broad distribution is vital for cellular health, as glyoxylate can be generated in different locations within the cell. researchgate.netnih.gov The detoxification of glyoxylate within mitochondria is particularly important, as this organelle is a site of its production from the metabolism of hydroxyproline. researchgate.netnih.gov

Genetic defects in the GRHPR gene cause Primary Hyperoxaluria Type 2 (PH2), another inherited metabolic disorder characterized by excessive oxalate production. researchgate.netnih.gov The deficiency of GRHPR activity leads to the accumulation of glyoxylate, which is then shunted towards oxalate production by lactate dehydrogenase. researchgate.netnih.gov This underscores the critical role of GRHPR in maintaining low cellular levels of glyoxylate.

FeatureDescription
Enzyme Glyoxylate Reductase/Hydroxypyruvate Reductase (GRHPR)
Reaction Reduction of glyoxylate to glycolate wikipedia.org
Cofactor Prefers NADPH over NADH wikipedia.orgmdpi.com
Subcellular Location Cytosol and Mitochondria researchgate.netnih.gov
Associated Disease Primary Hyperoxaluria Type 2 (PH2) nih.gov

Glyoxylate in Disease and Metabolic Disorders

The tight regulation of glyoxylate metabolism is crucial for health, and its dysregulation is a hallmark of several metabolic disorders. Beyond its well-established role in the primary hyperoxalurias, emerging research indicates that glyoxylate may be involved in more common metabolic diseases.

Glyoxylate as a Marker Metabolite

Recent metabolomic studies have highlighted glyoxylate as a potential early biomarker for Type 2 Diabetes (T2D). nih.govnih.gov A retrospective analysis of blood samples from long-term donors revealed that plasma glyoxylate levels became significantly elevated up to three years before a clinical diagnosis of T2D was made. nih.govsemanticscholar.org This increase in glyoxylate appeared even earlier than the rise in plasma glucose levels typically used for diagnosis. nih.govnih.gov

Further supporting this link, animal studies have shown a significant increase in plasma glyoxylate in diabetic mouse models. For instance, the C57BLKS/J-Leprdb/db−/− mouse model, which mimics many aspects of human T2D, exhibited a six-fold increase in plasma glyoxylate compared to non-diabetic controls. nih.gov These findings suggest that glyoxylate could serve as a predictive marker for T2D and its associated complications, such as diabetic nephropathy. nih.govresearchgate.net Additionally, an increase in glyoxylate and dicarboxylate metabolism has been observed in obese individuals with metabolic disorders. researchgate.net

Plasma Glyoxylate and Glucose Levels Prior to T2D Diagnosis Data adapted from a retrospective study on long-term blood donors. semanticscholar.org

Time Before DiagnosisGlyoxylate Level Change (vs. Control)Glucose Level Change (vs. Control)
3 Years Significantly increased (P = 0.034)Not significantly increased
At Diagnosis Significantly increasedSignificantly increased

Role in Protein Glycation

Glyoxylate is a reactive α-oxoaldehyde, a class of compounds known to participate in non-enzymatic glycation reactions with proteins. nih.gov This process, known as the Maillard reaction, leads to the formation of a heterogeneous group of compounds called Advanced Glycation End-products (AGEs). mdpi.comclinsurggroup.us The accumulation of AGEs is implicated in the pathophysiology of aging and various chronic diseases, particularly the complications of diabetes mellitus. mdpi.comnih.gov

AGEs contribute to tissue damage through two primary mechanisms:

Protein Cross-linking: They can form irreversible cross-links between proteins, such as collagen in blood vessel walls, leading to increased stiffness and impaired function. clinsurggroup.us

Receptor-mediated Signaling: AGEs can bind to specific cell surface receptors, most notably the Receptor for Advanced Glycation End-products (RAGE). This interaction triggers intracellular signaling cascades that promote oxidative stress and inflammation, contributing to diabetic complications like nephropathy, retinopathy, and neuropathy. nih.gov

The discovery of elevated glyoxylate levels in pre-diabetic and diabetic individuals provides a potential link between this metabolite and the burden of glycation. nih.gov Glyoxylate may contribute to the pool of reactive aldehydes that drive AGE formation, thereby directly or indirectly participating in the development of diabetes-associated complications. nih.gov

Vi. Analytical Techniques for the Characterization and Quantification of Methyl Glyoxylate

Chromatographic Methods

Chromatographic methods are widely used for separating and quantifying methyl glyoxylate (B1226380) from complex mixtures. These techniques often involve derivatization steps to enhance detectability and improve chromatographic behavior.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds, including methyl glyoxylate. It combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. GC-MS analysis has been used to validate the substrate and product in the oxidation of methyl glycolate (B3277807) to this compound. mdpi.comresearchgate.net In some GC-MS methods for analyzing related compounds like glyoxylate, derivatization with reagents such as ethylhydroxylamine and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is employed to make the analytes more volatile and stable for GC analysis. nih.govresearchgate.net A GC system coupled to a triple quadrupole mass spectrometer has been used for the measurement of glyoxylate metabolism analytes. nih.govresearchgate.net The GC is typically fitted with a suitable column, such as a VF17 ms (B15284909) column, and helium is used as a carrier gas. nih.gov Samples may undergo preparation steps including extraction and derivatization before GC-MS analysis. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique used for the separation and quantification of a wide range of compounds, including this compound. It is particularly useful for less volatile or thermally unstable compounds. HPLC methods often involve pre-column derivatization to improve detection sensitivity, especially when using UV detection.

One approach for the analysis of methyl glyoxal (B1671930) (a related α-dicarbonyl) and other dicarbonyls like glyoxal and dimethyl glyoxal by HPLC involves pre-column derivatization with 4-nitro-1,2-phenylenediamine. The resulting derivatives are then separated on a C-18 column and detected by a photodiode array detector at 255 nm. asianpubs.org This method has shown linearity in the range of 0.2-1.0 µg/mL with detection limits between 41-75 ng/mL. asianpubs.org

Another HPLC method for the quantification of methylglyoxal (B44143) in human plasma utilizes reverse-phase HPLC with UV detection after derivatization with 1,2-diamino-4,5-dimethoxybenzene. nih.gov This method is described as rapid and inexpensive, suitable for analyzing numerous plasma samples. nih.gov

HPLC with UV detection at 212 nm using a C-18 column and a mobile phase of 0.1% phosphoric acid solution has been established for the determination of methyl glycolate and this compound. mdpi.com The retention times for methyl glycolate and this compound were reported as 9.655 min and 4.695 min, respectively, under specific conditions. mdpi.com

HPLC methods for glyoxal and glyoxylic acid have also been developed, often involving derivatization with reagents like 1,2-diaminobenzene or phenylhydrazine (B124118), followed by spectrophotometric or spectrofluorimetric detection. asianpubs.orgnih.govnih.govgoogle.com While these methods focus on related compounds, the principles of derivatization and reversed-phase separation are applicable to this compound analysis.

Table 1: HPLC Parameters for Methyl Glycolate and this compound Analysis mdpi.com

ParameterValue
Detector Wavelength212 nm
Column TypeC-18 (Welch, 30 m × 250 µm × 0.25 µm)
Injection Volume10 μL
Temperature40 °C
Mobile Phase0.1% (v/v) phosphoric acid solution (pH 2.7)
Flow Rate0.5 mL/min
Retention Time (Methyl Glycolate)9.655 min
Retention Time (this compound)4.695 min

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the sensitivity and specificity of mass spectrometry, making it suitable for the analysis of polar and non-volatile compounds like this compound. LC-MS/MS, a tandem mass spectrometry technique, is particularly useful for complex matrices and provides enhanced selectivity and lower detection limits.

Stable isotopic dilution analysis LC-MS/MS has been described for the measurement of methylglyoxal in physiological samples. nih.gov This method involves derivatization with 1,2-diaminobenzene to form a detectable adduct and uses a stable isotope-labeled internal standard for accurate quantification. nih.gov Pre-analytic processing steps are employed to prevent artifactual overestimation. nih.gov

LC-MS/MS methods have also been developed for the quantification of L-methyl glyoxylate monohydrate (LMGH) in the context of pharmaceutical analysis, utilizing electrospray ionization in multiple reaction monitoring (MRM) mode. derpharmachemica.com These methods can offer advantages in terms of specificity, accuracy, and reproducibility. derpharmachemica.com

LC-MS is also used for the separation and identification of glyoxylate and related dicarboxylate metabolites in biological samples, providing high-resolution and accurate mass information for precise molecular weight determination. creative-proteomics.com

Spectroscopic Techniques

Spectroscopic techniques provide valuable information about the structure and properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the structure of organic molecules. Both ¹H NMR and ¹³C NMR spectroscopy can be used to characterize this compound. NMR analysis has been employed to study the formation of hemiacetals and acetals involving glyoxylic acid and methanol (B129727), which is relevant to the behavior of this compound in alcoholic solutions. researchgate.net NMR has also been used in the context of analyzing reaction mixtures containing this compound and related compounds. google.com While specific detailed NMR data for this compound might be found in spectral databases, general applications of NMR in characterizing similar α-keto esters and aldehydes are well-established. wiley-vch.denih.gov

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification. Electron ionization mass spectrometry data for this compound (listed as acetic acid, oxo-, methyl ester) is available, showing a characteristic mass spectrum. nist.govnih.gov MS detection is coupled with chromatographic techniques like GC and LC to identify and quantify this compound in mixtures. nist.govnih.govnih.govresearchgate.netasianpubs.orgnih.govderpharmachemica.comcreative-proteomics.comresearchgate.net LC-MS analysis has been used to identify glyoxylate adducts based on their mass. researchgate.net Triple quadrupole mass spectrometry (QqQ MS) is used for targeted quantitative analysis, offering high sensitivity and selectivity through MRM mode. creative-proteomics.com High-resolution mass spectrometry (HR-MS), such as Orbitrap technology, provides superior mass accuracy and resolution for comprehensive metabolite profiling. creative-proteomics.com

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) is a powerful tool for the analysis of this compound, particularly in complex samples. HR-MS provides precise mass measurements, allowing for accurate determination of the elemental composition of analytes and differentiation from compounds with similar nominal masses. This high mass accuracy is critical for the unambiguous identification of this compound and its potential derivatives or adducts within a complex matrix. HR-MS, often coupled with liquid chromatography (LC-HRMS), is used in metabolomics studies for comprehensive metabolite profiling, including compounds in the glyoxylate and dicarboxylate metabolism pathways. creative-proteomics.comnih.gov The superior mass accuracy and resolution of HR-MS facilitate the identification and quantification of a broad spectrum of metabolites, even in complex biological matrices. creative-proteomics.com Untargeted approaches using HPLC-HRMS have been developed for tracking reactive aldehydes, which include compounds structurally related to this compound. nih.gov These methods can selectively detect derivatized carbonyl compounds based on their isotopic patterns, exact mass, and mass defect. mdpi.com HRMS has been applied to study the products of reactions involving other carbonyl compounds like glyoxal, demonstrating its capability in identifying reaction products based on their elemental composition. researchgate.net

Ion Mobility Mass Spectrometry (IM-MS)

Ion Mobility Mass Spectrometry (IM-MS) offers an additional dimension of separation based on the shape, size, and charge of ions as they travel through a gas-filled cell under the influence of an electric field. creative-proteomics.com This technique can enhance the separation of isomeric and isobaric compounds that may not be fully resolved by chromatographic methods alone. creative-proteomics.com For the analysis of metabolites, including those in the glyoxylate and dicarboxylate metabolism, IM-MS provides detailed insights into structural diversity by separating ions based on their collision cross-sections. creative-proteomics.com While specific applications of IM-MS solely focused on this compound are not extensively detailed in the provided search results, its general application to the analysis of metabolites and reactive carbonyl species suggests its potential utility for separating this compound from interfering species in complex samples, especially when coupled with HR-MS (IM-HRMS).

Spectrophotometric Methods

Spectrophotometric methods are widely used for the analysis of carbonyl compounds, often relying on derivatization reactions that produce a chromophore detectable by UV-Vis spectroscopy. mdpi.comfrontiersin.org For reactive carbonyl species like methyl glyoxal (a related α-dicarbonyl), spectrophotometric determination using 2,4-dinitrophenylhydrazine (B122626) (DNPH) has been reported. nih.gov DNPH reacts with carbonyl groups to form stable dinitrophenylhydrazone derivatives, which exhibit strong absorbance in the UV-Vis range, typically between 300 and 380 nm. frontiersin.orgresearchgate.net This allows for sensitive detection using a conventional UV detector, often after separation by high-performance liquid chromatography (HPLC). frontiersin.orgresearchgate.net Spectrophotometric assays have also been developed for glyoxylic acid (the hydrolysis product of this compound), often enzyme-linked, where the enzymatic reaction produces a detectable change in absorbance. google.comusf.edu While direct spectrophotometric methods for underivatized this compound may be limited due to lack of strong chromophores, derivatization with reagents like DNPH enables spectrophotometric detection and quantification. frontiersin.orgresearchgate.net However, it's important to note that some biological components, such as heme-containing compounds, can have innate absorbance in the same range as DNPH derivatives, potentially affecting quantification in complex biological matrices. nih.gov

Advanced and Specialized Analytical Approaches

Stable Isotope Procedures for Metabolite Enrichment

Stable isotope procedures are valuable for tracing metabolic pathways, quantifying metabolic fluxes, and improving the accuracy of metabolite quantification, particularly in complex biological systems. frontiersin.orgcreative-proteomics.com This involves introducing a substrate enriched with stable isotopes (e.g., ¹³C, ¹⁵N, ²H) into a biological system and then measuring the incorporation of these isotopes into downstream metabolites using mass spectrometry. frontiersin.orgcreative-proteomics.com For carbonyl compounds, stable isotope labeling combined with mass spectrometry has been used for comprehensive profiling and relative quantitation. researchgate.net Isotope-coded derivatization (ICD) strategies provide a means to label metabolites with stable isotopes during the derivatization step, which can improve quantification precision and accuracy by allowing for the use of labeled internal standards. mdpi.com This approach helps mitigate issues like instrument drift and matrix effects. mdpi.com While specific studies detailing the application of stable isotope procedures directly to this compound enrichment are not prominently featured in the search results, the technique has been applied to the analysis of related metabolites in glyoxylate metabolism. nih.gov The principle involves measuring the isotopic enrichment of metabolites like glyoxylate following the administration of a labeled precursor. nih.gov This allows for the calculation of kinetic features and detailed analysis of metabolic pathways. nih.gov The use of stable isotope labeling is a powerful strategy for comprehensive metabolomics profiling, enhancing metabolite coverage and quantitative information. researchgate.net

Precolumn Derivatization Techniques

Precolumn derivatization is a widely used technique in the analysis of reactive or poorly detectable compounds like this compound. This involves chemically reacting the analyte with a derivatization reagent before injection into the chromatographic system. slideshare.net The primary goals of precolumn derivatization are to:

Improve chromatographic separation by altering the polarity or volatility of the analyte. slideshare.net

Enhance detection sensitivity by introducing a chromophore or fluorophore, making the derivative detectable by UV-Vis or fluorescence detectors. frontiersin.orgresearchgate.netresearchgate.net

Stabilize reactive compounds, preventing degradation during sample preparation and analysis. frontiersin.orgaston.ac.uk

For carbonyl compounds, including α-keto acids like glyoxylic acid, derivatization with reagents such as 2,4-dinitrophenylhydrazine (DNPH) or phenylhydrazine is common for subsequent analysis by HPLC with spectrophotometric detection. researchgate.netresearchgate.net DNPH forms stable hydrazone derivatives with carbonyls that absorb strongly in the UV-Vis range. frontiersin.orgresearchgate.net Phenylhydrazine has also been used for the precolumn derivatization of α-keto acids, forming phenylhydrazones detectable by spectrophotometry. researchgate.net Another example includes derivatization with 4-nitro-1,2-phenylenediamine for the simultaneous determination of glyoxal, methyl glyoxal, and dimethyl glyoxal by HPLC. asianpubs.org This method involves precolumn derivatization followed by separation on a C18 column and detection by photodiode array. asianpubs.org The optimization of reaction conditions, such as pH, reagent amount, time, and temperature, is crucial for efficient derivatization. asianpubs.org Precolumn derivatization with fluorogenic reagents has also been developed for glyoxylic acid, enabling highly sensitive detection by HPLC with fluorescence detection. researchgate.net The choice of derivatization reagent requires careful evaluation to ensure stable reaction products compatible with the chosen separation and detection methods. mdpi.com

Vii. Environmental Chemistry and Methyl Glyoxylate

Atmospheric Chemistry of Glyoxylate (B1226380) Derivatives

Glyoxal (B1671930) (Gly) and methylglyoxal (B44143) (Mgly) are dicarbonyls recognized as significant precursors of secondary organic aerosols through atmospheric heterogeneous processes. copernicus.org Studies using photochemical box models coupled with detailed gas-phase oxidation mechanisms, such as the Master Chemical Mechanism (MCM), have investigated the production and evolution of Gly and Mgly and their contributions to SOA formation. copernicus.org The oxidation of aromatics by the hydroxyl radical (OH) is a major pathway producing Gly and Mgly. copernicus.org

Methyl glyoxylate itself has been observed as a product in the atmospheric oxidation of various compounds. For instance, it is a primary product in the OH radical-initiated oxidation of methyl acrylate (B77674). researchgate.netresearchgate.net It is also a product of the reaction of ozone with methyl acrylate. acs.org Furthermore, this compound is believed to be a degradation product of methyl succinate (B1194679). dtic.mildtic.mil

OH Radical-Initiated Oxidation

The hydroxyl radical (OH) is the primary oxidizing species in the troposphere, governing the atmospheric lifetimes of many trace gases, including VOCs. leeds.ac.ukniwa.co.nzcopernicus.org Reactions initiated by the OH radical are a significant removal pathway for many organic compounds in the atmosphere. researchgate.netleeds.ac.ukcopernicus.org

In the context of glyoxylate derivatives and related compounds, OH radical-initiated oxidation is a key process. For example, the OH radical-initiated oxidation of methyl acrylate (CH₂=CHC(O)OCH₃) in the absence of NOx primarily yields this compound (HC(O)C(O)OCH₃) and formaldehyde (B43269) (HCHO) as coproducts. researchgate.netresearchgate.net The mechanism involves the addition of the OH radical to the double bond of methyl acrylate. researchgate.netconicet.gov.ar Specifically, addition to the terminal carbon atom of the C=C bond is the main reaction pathway, accounting for over 98% of the reaction in the case of methyl methacrylate (B99206). conicet.gov.ar This addition forms a 1,2-hydroxyalkyl radical. conicet.gov.ar

Studies on the OH radical-initiated degradation of methyl methacrylate (CH₂=C(CH₃)C(O)OCH₃) in the presence of NOx have shown methyl pyruvate (B1213749) (CH₃C(O)C(O)OCH₃) and formaldehyde as major products, resulting from the cleavage of the intermediate 1,2-hydroxyalkoxy radical. conicet.gov.arnih.gov While this compound was not the major product in this specific reaction, the research highlights the complex fragmentation pathways that can occur following OH addition to unsaturated esters. conicet.gov.arnih.gov

The reaction of OH radicals with other oxygenated organic compounds, such as dimethyl succinate (DMS), can also lead to the formation of this compound as a degradation product. dtic.mildtic.mil

Product Formation in Atmospheric Reactions

Atmospheric reactions involving glyoxylate derivatives and related compounds result in the formation of various products, influencing air quality and SOA formation.

In the OH radical-initiated oxidation of methyl acrylate, this compound and formaldehyde are identified as primary products. researchgate.netresearchgate.net Carbon monoxide (CO) is observed as a secondary product. researchgate.net The formation of formaldehyde as a coproduct is expected from the reaction of the CH₂OH radical (formed alongside this compound) with O₂. researchgate.net

Studies on the atmospheric oxidation of methyl propionate (B1217596) (CH₃CH₂C(O)OCH₃) initiated by Cl atoms have also identified this compound as a product, with a molar yield of 0.111 ± 0.022. epa.gov Other products from this reaction include propionic formic anhydride (B1165640), propionic acid, carbon monoxide, methyl pyruvate, acetaldehyde, methoxy (B1213986) formylperoxynitrate, and organic nitrates. epa.gov

The dicarbonyls glyoxal and methylglyoxal, structurally related to this compound, are key precursors to SOA formation. copernicus.org Their heterogeneous processes, including irreversible uptake and reversible partitioning in the aqueous phase, contribute significantly to their removal from the atmosphere. copernicus.org The oxidation of aromatics by OH radicals is a primary source of glyoxal and methylglyoxal production in polluted environments. copernicus.org

The atmospheric reactions of glyoxal in the aqueous phase, relevant to cloud and fog droplets, can lead to the formation of oxalic acid, glyoxylic acid, formic acid, and larger multifunctional compounds. cloudfront.net While this research focuses on glyoxal, it illustrates the potential for glyoxylate-related compounds to undergo aqueous-phase processing leading to low-volatility products that contribute to SOA. cloudfront.netresearchgate.net

Data on product yields from the Cl-atom initiated oxidation of methyl propionate:

ProductMolar Yield (± standard deviation)
Propionic formic anhydride0.099 ± 0.019
Propionic acid0.139 ± 0.027
Carbon monoxide0.132 ± 0.026
Methyl pyruvate0.289 ± 0.057
Acetaldehyde0.077 ± 0.015
Methoxy formylperoxynitrate0.083 ± 0.016
This compound0.111 ± 0.022
Organic nitrates0.07 ± 0.02
FormaldehydeNot quantified in this study

Note: These yields account for 79 ± 16% of the loss of methyl propionate in the Cl-atom initiated oxidation. epa.gov

Degradation Pathways and Environmental Fate of this compound Related Polymers

The environmental fate of polymers is a complex process influenced by various factors, including the polymer's chemical structure, molecular weight, crystallinity, and environmental conditions such as temperature, UV irradiation, oxygen availability, and microbial activity. mdpi.comwhiterose.ac.ukazom.comnih.gov Degradation can occur through physical, chemical, and biological mechanisms. mdpi.comazom.com

While specific research on the degradation pathways and environmental fate of polymers directly derived from this compound is not extensively detailed in the provided search results, information on the degradation of related polymers, such as polyhydroxyalkanoates (PHAs) and polyesters, offers insights into potential environmental behaviors. nih.govmdpi.com

Biodegradable polymers, including some polyesters, undergo biotic degradation where microorganisms and their enzymes break down the polymer structure into smaller molecules, ultimately yielding products like CO₂ and H₂O under aerobic conditions. nih.govmdpi.com This enzymatic degradation often involves the adsorption of enzymes onto the polymer surface followed by hydrolysis of chemical bonds. nih.gov Chemical hydrolytic degradation is also a significant abiotic pathway for biodegradable polyesters, where water causes chain scission, reducing molecular weight and increasing the surface area available for enzymatic attack. mdpi.com

The degradation products of polymers can include monomers, oligomers, and other smaller organic compounds. mdpi.comwhiterose.ac.ukazom.com For example, the degradation of polystyrene yields styrene (B11656) monomers, oligomers, and aromatic hydrocarbons. mdpi.com The nature and toxicity of these degradation products are important aspects of the environmental impact of polymers. mdpi.comwhiterose.ac.uk

The environmental fate of polymers is also influenced by their physical properties, such as glass transition temperature and crystallinity, which affect the rate of degradation and the leaching of low molecular weight components. whiterose.ac.uknih.gov Highly crystalline polymers tend to degrade more slowly than amorphous ones. whiterose.ac.uknih.gov

Understanding the degradation pathways and environmental fate of polymers, including those that might be related to or derived from this compound or its precursors, is crucial for assessing their persistence in the environment and their potential to form microplastics and release chemical products. whiterose.ac.ukazom.com

Q & A

Q. How can methyl glyoxylate be detected and quantified in complex biological or prebiotic matrices?

this compound is typically analyzed using gas chromatography-mass spectrometry (GC-MS) for volatile derivatives or ion chromatography coupled with mass spectrometry (IC-MS) for polar metabolites. For example, glyoxylic acid (a related compound) was identified in HCN polymers via GC-MS after derivatization . In microbial systems, isotopic labeling (e.g., ¹³C₂-glyoxylate) combined with mass spectrometry enables precise tracking of glyoxylate incorporation into metabolites like glycine and C1 pools . IC-MS is particularly effective for quantifying glycolate and phosphoglycolate in tissues, as these compounds are challenging to isolate due to their high polarity .

Q. What role does this compound play in prebiotic chemistry scenarios?

The "glyoxylate scenario" posits that this compound and related compounds could have formed in aqueous aerosols under prebiotic conditions, serving as precursors for amino acids, N-heterocycles, and components of the tricarboxylic acid (TCA) cycle. Experimental simulations using HCN polymers in aerosol environments demonstrated the abiotic synthesis of glyoxylic acid, supporting its potential role in early metabolic pathways . These findings highlight the importance of environmental conditions (e.g., pH, temperature) in replicating prebiotic reactions.

Q. What are the primary metabolic pathways involving this compound in microbial systems?

In E. coli, this compound is primarily metabolized via the glyoxylate shunt, which bypasses decarboxylation steps in the TCA cycle to conserve carbon. It can also be converted to glycine through promiscuous transaminase activity (e.g., HisC enzyme) when key metabolic genes (e.g., gcl, ghrAB) are deleted . Glyoxylate reductase further reduces glyoxylate to glycolate, which is ubiquitous in cells due to its role in detoxifying glyoxal, a byproduct of lipid peroxidation and glucose autooxidation .

Advanced Research Questions

Q. How can computational models like SUMOFLUX resolve contradictions in this compound’s contribution to central carbon metabolism?

SUMOFLUX, a ¹³C metabolic flux analysis tool, quantifies flux ratios through parallel pathways such as the glyoxylate shunt and TCA cycle. For instance, it resolved a 16 ± 10% glyoxylate shunt activity in wild-type E. coli and identified compensatory TCA cycle upregulation (49 ± 18%) in a Δzwf mutant lacking oxidative pentose phosphate pathway activity . This method accounts for isotopic dilution and integrates in silico simulations to optimize tracer experiments, addressing discrepancies in flux measurements across strains or conditions .

Q. What experimental strategies address contradictions in glyoxylate shunt activity measurements across microbial strains?

Discrepancies often arise from genetic background differences or analytical limitations. For example, Δpgi mutants exhibit elevated glyoxylate shunt activity (32 ± 15%) due to redirected glycolytic flux, while ΔmdhΔsdh mutants show near-zero shunt activity due to disrupted malate metabolism . To mitigate measurement errors, use strain-specific isotopic tracers (e.g., ¹³C₂-glyoxylate) and validate results with proteomic data (e.g., HisC upregulation in glyoxylate-dependent strains) .

Q. How can metabolic engineering optimize glyoxylate conversion into glycine in E. coli?

A C1+GLY-AUX strain was engineered by deleting glyA, kbl, and ltaE to block endogenous glycine synthesis, forcing reliance on glyoxylate transamination. Proteomics revealed HisC as the primary transaminase responsible for glyoxylate-to-glycine conversion, achieving 100% ¹³C₂-labeled glycine pools . Further optimization could involve overexpressing HisC or introducing heterologous transaminases (e.g., PucG from Bacillus subtilis) to enhance flux .

Methodological Considerations

  • Synthesis Optimization : this compound can be synthesized via selective oxidation of methyl glycolate, a byproduct of dimethyl oxalate hydrogenation. Catalytic methods using strong acidic resins improve yield and reduce environmental impact compared to traditional routes .
  • Polymer Applications : Poly(this compound), a biodegradable polymer, is synthesized via anionic polymerization and stabilized with additives. Its degradation kinetics and drug delivery potential are areas of active research .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.